

Application Notes and Protocols for Stable Isotope Dimethyl Labeling in Quantitative Proteomics

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Compound of Interest

Compound Name: *Dimethyl adipate-d4-1*

Cat. No.: *B12396693*

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Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. Stable isotope labeling coupled with mass spectrometry (MS) has become a powerful approach for accurate and high-throughput protein quantification. Among the various in vitro chemical labeling methods, stable isotope dimethyl labeling (SIDL) offers a cost-effective, straightforward, and robust strategy for the relative quantification of proteins.^{[1][2][3]} This technique involves the covalent attachment of "light" (e.g., CH₃) or "heavy" (e.g., CD₃) methyl groups to the primary amines of peptides (N-terminus and lysine side chains) through reductive amination.^{[4][5]} The resulting mass shift allows for the differentiation and relative quantification of peptides from different samples in a single mass spectrometry analysis.

While the specific reagent "**Dimethyl adipate-d4-1**" is not commonly documented for this application, the principles of stable isotope labeling remain the same. This document provides a comprehensive protocol for stable isotope dimethyl labeling, a widely adopted and analogous technique.

Principle of Stable Isotope Dimethyl Labeling

The core of SIDL is the reductive amination of primary amines in peptides using formaldehyde and a reducing agent, typically sodium cyanoborohydride.^[4] To achieve differential labeling, samples are treated with either light (CH_2O and NaBH_3CN) or heavy (CD_2O and NaBD_3CN) isotopic forms of the reagents. This results in a mass difference for each labeled amine, which is detectable by mass spectrometry. For instance, a "light" dimethyl group adds 28 Da, while a "heavy" dideutero-dimethyl group adds 32 Da, creating a 4 Da mass difference per labeling site. By comparing the signal intensities of the isotopically labeled peptide pairs in the mass spectrometer, the relative abundance of that peptide, and by extension its parent protein, can be determined across different samples.

Experimental Protocols

This section details the key experimental procedures for performing stable isotope dimethyl labeling for quantitative proteomics.

Materials and Reagents

Reagent	Supplier	Catalog Number (Example)
Formaldehyde (20% v/v, methanol free)	Thermo Fisher Scientific	28906
Formaldehyde-d ₂ (20% w/w in D ₂ O)	Cambridge Isotope Laboratories, Inc.	DLM-35
Sodium cyanoborohydride	Sigma-Aldrich	156159
Sodium cyanoborodeuteride	Cambridge Isotope Laboratories, Inc.	DLM-293
Triethylammonium bicarbonate (TEAB) buffer	Sigma-Aldrich	T7408
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
Iodoacetamide (IAA)	Sigma-Aldrich	I1149
Trypsin, sequencing grade	Promega	V5111
C18 Solid-Phase Extraction (SPE) Cartridges	Waters	WAT054955
Acetonitrile (ACN), LC-MS grade	Thermo Fisher Scientific	A955
Formic acid (FA), LC-MS grade	Thermo Fisher Scientific	85178
Water, LC-MS grade	Thermo Fisher Scientific	W6

Protein Extraction and Digestion

- Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).
- Reduction and Alkylation:
 - Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

- Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Protein Digestion:
 - Dilute the urea concentration to less than 2 M with 50 mM TEAB buffer.
 - Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
- Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 SPE cartridge. Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid. Dry the purified peptides using a vacuum centrifuge.

Stable Isotope Dimethyl Labeling

- Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB buffer.
- Labeling Reaction:
 - Light Labeling: To one sample, add 4 µL of 4% (v/v) CH₂O followed by 4 µL of 600 mM NaBH₃CN.
 - Heavy Labeling: To another sample, add 4 µL of 4% (v/v) CD₂O followed by 4 µL of 600 mM NaBD₃CN.
- Incubation: Vortex the samples and incubate at room temperature for 1 hour.
- Quenching: Stop the reaction by adding 16 µL of 1% (w/v) ammonia solution or 8 µL of 5% (v/v) formic acid.
- Sample Pooling: Combine the "light" and "heavy" labeled samples at a 1:1 ratio.
- Final Desalting: Desalt the pooled sample using a C18 SPE cartridge as described previously. Dry the final labeled peptide mixture.

LC-MS/MS Analysis

- Reconstitution: Reconstitute the dried, labeled peptide mixture in an appropriate volume of LC loading buffer (e.g., 2% ACN, 0.1% FA).

- **Chromatography:** Separate the peptides using a reversed-phase liquid chromatography system (e.g., a nano-LC system) coupled to the mass spectrometer. A typical gradient would be a 60-120 minute gradient from 2% to 40% acetonitrile with 0.1% formic acid.
- **Mass Spectrometry:** Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) mode.^[4]
 - **MS1 Scan:** Acquire full MS scans at a high resolution (e.g., 60,000) to detect the isotopic peptide pairs.
 - **MS2 Scan:** Select the most intense precursor ions for fragmentation (e.g., using HCD or CID) to obtain peptide sequence information.

Data Analysis

- **Peptide Identification:** Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides from the MS/MS spectra. The search parameters should include the mass modifications for the light (+28.0313 Da on N-termini and lysines) and heavy (+32.0564 Da on N-termini and lysines) dimethyl labels as variable modifications.
- **Protein Quantification:** The software will identify the isotopic pairs in the MS1 scans and calculate the ratio of the peak intensities for the "heavy" and "light" labeled peptides. The protein ratio is then inferred from the median or average of the ratios of its constituent peptides.

Quantitative Data Summary

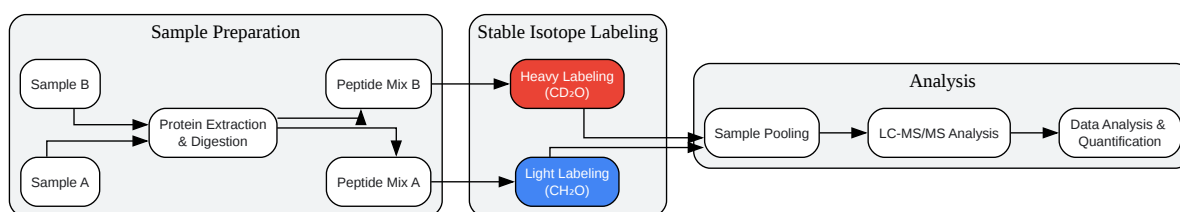
The final output of a quantitative proteomics experiment using stable isotope dimethyl labeling is a list of identified proteins with their corresponding relative abundance ratios between the compared samples. This data is typically presented in a table format as shown below.

Protein Accession	Gene Name	Protein Description	Log ₂ (Fold Change) (Heavy/Light)	p-value	Number of Peptides
P02768	ALB	Serum albumin	0.05	0.89	25
P60709	ACTB	Actin, cytoplasmic 1	-1.58	0.01	12
Q06830	HSPA8	Heat shock cognate 71 kDa protein	2.10	0.005	18
...

This table is for illustrative purposes only. Actual data will vary based on the experiment.

Visualizations

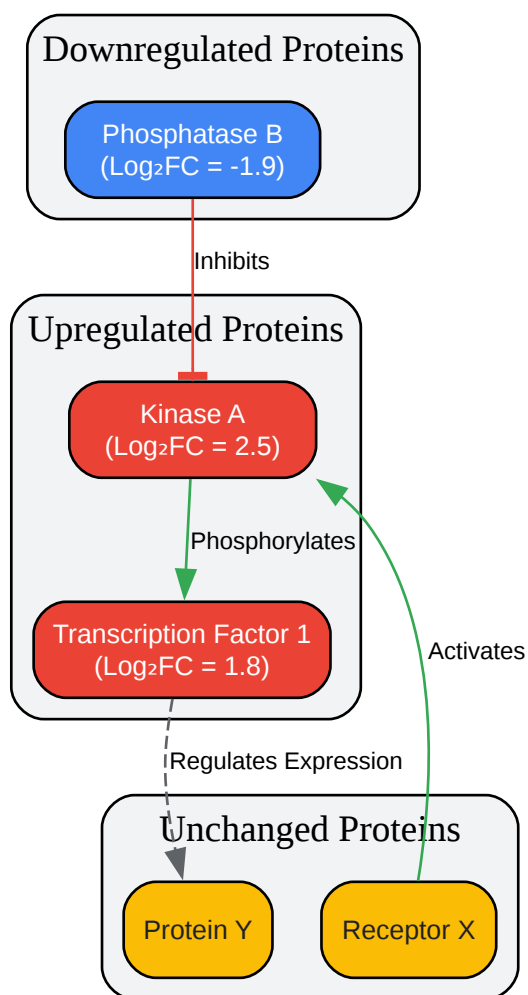
Experimental Workflow



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Caption: Workflow for quantitative proteomics using stable isotope dimethyl labeling.

Signaling Pathway Example (Illustrative)



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Caption: Example signaling pathway with quantitative proteomics data.


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